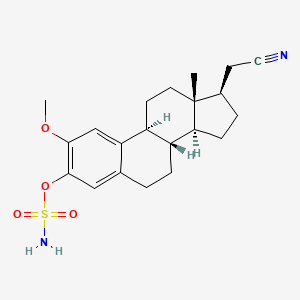
(17beta)-17-(Cyanomethyl)-2-Methoxyestra-1(10),2,4-Trien-3-Yl Sulfamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(17beta)-17-(cyanomethyl)-2-methoxyestra-1(10),2,4-trien-3-yl sulfamate is a synthetic compound belonging to the class of estrane steroids These compounds are characterized by their structure based on the estrane skeleton, which is a core structure found in many biologically active steroids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (17beta)-17-(cyanomethyl)-2-methoxyestra-1(10),2,4-trien-3-yl sulfamate involves multiple steps, starting from the appropriate estrane steroid precursor. The key steps typically include:
Introduction of the cyanomethyl group: This is achieved through a nucleophilic substitution reaction where a suitable cyanomethylating agent is used.
Methoxylation: The introduction of the methoxy group at the 2-position is carried out using a methylating agent under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(17beta)-17-(cyanomethyl)-2-methoxyestra-1(10),2,4-trien-3-yl sulfamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxy and sulfamate groups can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(17beta)-17-(cyanomethyl)-2-methoxyestra-1(10),2,4-trien-3-yl sulfamate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit enzymes like carbonic anhydrase and steroid sulfatase.
Biology: It is used in research to understand the role of steroid hormones in biological processes.
Industry: Potential applications in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of enzymes such as carbonic anhydrase and steroid sulfatase. By inhibiting these enzymes, it can disrupt various biological pathways, leading to antiproliferative effects on cancer cells. The molecular targets include the active sites of these enzymes, where the compound binds and prevents their normal function .
Comparison with Similar Compounds
Similar Compounds
Estradiol: A natural estrogen with a similar estrane skeleton.
Tamoxifen: A synthetic compound used in breast cancer treatment.
Fulvestrant: Another synthetic estrogen receptor antagonist.
Uniqueness
(17beta)-17-(cyanomethyl)-2-methoxyestra-1(10),2,4-trien-3-yl sulfamate is unique due to its specific structural modifications, such as the cyanomethyl and sulfamate groups, which confer distinct biological activities compared to other similar compounds. These modifications enhance its ability to inhibit specific enzymes and provide potential therapeutic benefits in cancer treatment .
Properties
Molecular Formula |
C21H28N2O4S |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
[(8S,9S,13R,14S,17R)-17-(cyanomethyl)-2-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] sulfamate |
InChI |
InChI=1S/C21H28N2O4S/c1-21-9-7-15-16(18(21)6-4-14(21)8-10-22)5-3-13-11-20(27-28(23,24)25)19(26-2)12-17(13)15/h11-12,14-16,18H,3-9H2,1-2H3,(H2,23,24,25)/t14-,15+,16-,18+,21-/m1/s1 |
InChI Key |
NTSPHKOMJMBWOU-NNKXXINSSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2CC#N)CCC4=CC(=C(C=C34)OC)OS(=O)(=O)N |
Canonical SMILES |
CC12CCC3C(C1CCC2CC#N)CCC4=CC(=C(C=C34)OC)OS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-[(2-fluorophenyl)methyl]-4,7-dimethyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one](/img/structure/B10758352.png)
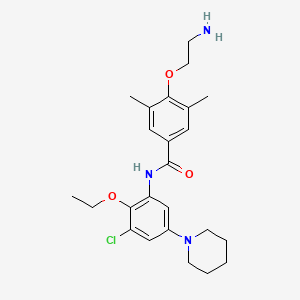
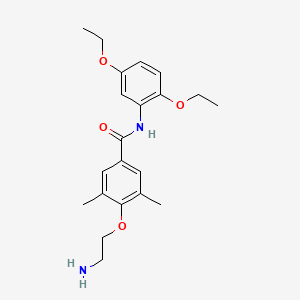
![2-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-1,3-dinitro-5-(trifluoromethyl)benzene](/img/structure/B10758370.png)
![N-(5-{[(2s)-4-Amino-2-(3-Chlorophenyl)butanoyl]amino}-1h-Indazol-3-Yl)benzamide](/img/structure/B10758382.png)
![N-(4-Phenoxyphenyl)-2-[(Pyridin-4-Ylmethyl)amino]nicotinamide](/img/structure/B10758396.png)
![4-(4-Methylpiperazin-1-Yl)-N-[5-(2-Thienylacetyl)-1,5-Dihydropyrrolo[3,4-C]pyrazol-3-Yl]benzamide](/img/structure/B10758401.png)
![[(2-Amino-alpha-methoxyimino-4-thiazolylacetyl)amino]methylboronic acid](/img/structure/B10758402.png)
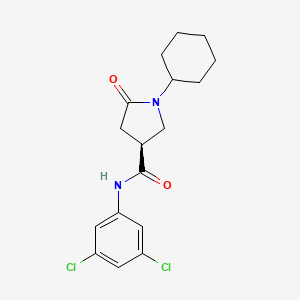
![(1s,3r,6s)-4-Oxo-6-{4-[(2-Phenylquinolin-4-Yl)methoxy]phenyl}-5-Azaspiro[2.4]heptane-1-Carboxylic Acid](/img/structure/B10758411.png)
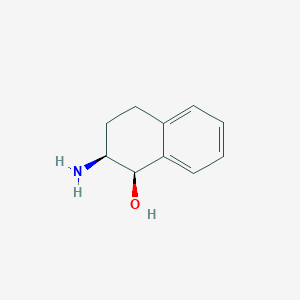

![4'-[(1r)-1-Amino-2-(2,5-Difluorophenyl)ethyl]biphenyl-3-Carboxamide](/img/structure/B10758427.png)
![(3aS,4R,9bR)-2,2-difluoro-4-(4-hydroxyphenyl)-6-(methoxymethyl)-1,2,3,3a,4,9b-hexahydrocyclopenta[c]chromen-8-ol](/img/structure/B10758432.png)
